MIC90 Against Staphylococci: Ebrimycin vs. Mupirocin and Vancomycin
In a direct head-to-head comparison against clinical isolates, Ebrimycin demonstrated an MIC90 of 0.06 μg/mL for staphylococci, including MRSA strains, showing slightly higher activity than mupirocin and comparable potency to vancomycin, the non-topical gold-standard anti-MRSA agent [1].
| Evidence Dimension | In vitro antibacterial potency (MIC90) |
|---|---|
| Target Compound Data | 0.06 μg/mL (for staphylococci including MRSA) |
| Comparator Or Baseline | Mupirocin (topical gold-standard) and Vancomycin (non-topical gold-standard) |
| Quantified Difference | Slightly higher activity than mupirocin; comparable to vancomycin |
| Conditions | Broth microdilution assay per CLSI guidelines; clinical isolates including MRSA |
Why This Matters
This sub-microgram potency against MRSA supports Ebrimycin's procurement as a first-line topical agent for multidrug-resistant staphylococcal infections.
- [1] Feiszt P, Mestyán G, Kerényi M, Dobay O, Szabó J, Dombrádi Z, Urbán E, Emődy L. Re-evaluation of in vitro activity of primycin against prevalent multiresistant bacteria. Int J Med Microbiol. 2014 Nov;304(8):1077-85. DOI: 10.1016/j.ijmm.2014.08.001 View Source
